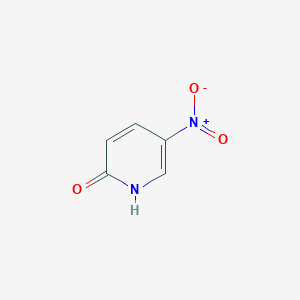

2-Hydroxy-5-nitropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165495. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-2-1-4(3-6-5)7(9)10/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWSQIMYNVLGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202527 | |

| Record name | 5-Nitropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-51-9 | |

| Record name | 5-Nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitropyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5418-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROPYRIDIN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3L3D7HP42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-nitropyridine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Hydroxy-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

This compound is an aromatic heterocyclic organic compound with the chemical formula C₅H₄N₂O₃. Its structure consists of a pyridine (B92270) ring substituted with a hydroxyl group at position 2 and a nitro group at position 5.[1] The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the aromatic ring gives the molecule its characteristic polarity and reactivity.[1]

An important characteristic of this compound is its existence in a tautomeric equilibrium with its keto form, 5-nitro-2(1H)-pyridone. In the solid state, the compound predominantly exists in the pyridone form.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.10 g/mol | |

| CAS Number | 5418-51-9 | [1] |

| Appearance | Light yellow to beige crystalline powder | [1] |

| Melting Point | 188-191 °C | |

| Solubility | Soluble in hot water and alkali liquors; Insoluble in most common organic solvents. | |

| Odor | Odorless | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 6.41-6.43 (d, 1H), δ 8.10-8.14 (q, 1H), δ 8.65 (d, 1H), δ 12.63 (s, 1H) | |

| ¹³C NMR | Specific peak data not available in the provided search results. | |

| Infrared (IR) | Specific peak data not available in the provided search results. The NIST WebBook indicates the availability of the IR spectrum.[2][3] | |

| UV-Vis | Specific peak data not available in the provided search results. |

Synthesis of this compound

This compound is primarily synthesized through three main routes, each with distinct advantages and considerations.

Synthesis Workflow

Experimental Protocols

This method involves the nitration of 2-aminopyridine followed by diazotization and hydrolysis in a one-pot procedure.

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Sodium Nitrite (B80452)

-

Ammonia (B1221849) water

-

Ice

Procedure:

-

Add 2-aminopyridine in batches to concentrated sulfuric acid in a reaction vessel, maintaining the temperature between 10-20 °C.

-

Add concentrated nitric acid, then heat the mixture to 40-50 °C and stir.

-

After the nitration is complete, quench the reaction by adding the mixture to ice water, keeping the temperature between 0-10 °C.

-

Slowly add an aqueous solution of sodium nitrite to perform the diazotization reaction.

-

Adjust the acid concentration by adding an appropriate amount of ammonia water.

-

Filter the resulting solution and dry the filter cake to obtain this compound.

This protocol involves the hydrolysis of 2-amino-5-nitropyridine.[4]

Materials:

-

2-Amino-5-nitropyridine (500 g, 3.6 mol)

-

10% Sodium Hydroxide (B78521) solution (2000 ml)

-

Hydrochloric Acid

-

Water

Procedure:

-

Reflux a mixture of 500 g (3.6 mol) of 2-amino-5-nitropyridine in 2000 ml of 10% sodium hydroxide at approximately 102 °C for 10 hours.[4]

-

Cool the mixture and filter it.[4]

-

Dissolve the filter cake in water and neutralize it with hydrochloric acid.[4]

-

Filter the resulting product and dry it to yield this compound (301.7 g, 60% yield) as a white powdery solid with a melting point of 188°-190° C.[4]

This method provides a high-yield synthesis route that avoids harsh nitrating conditions.

Materials:

-

Nitromethane (6.5 g, 0.11 mol)

-

Ethyl 2-bromoacrylate (18.0 g, 0.1 mol)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 g)

-

Triethyl orthoformate (30.0 g, 0.20 mol)

-

Zinc chloride (2.0 g)

-

10% Ammonia solution (40.0 g)

-

Ethanol (20 g)

-

Ammonium (B1175870) chloride (5.0 g)

-

Activated carbon

Procedure:

-

In a 250 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, react 6.5 g (0.11 mol) of nitromethane, 18.0 g (0.1 mol) of ethyl 2-bromoacrylate, and 0.5 g of DBU at 40-45 °C for 6 hours.

-

Add 30.0 g (0.20 mol) of triethyl orthoformate and 2.0 g of zinc chloride, and continue stirring at 90-95 °C for 6 hours.

-

Cool the mixture to 50 °C and add 40.0 g of 10% ammonia solution, 20 g of ethanol, and 5.0 g of ammonium chloride. Stir at 50-55 °C for 4 hours.

-

Cool the reaction to 20 °C and filter.

-

Recrystallize the filter cake from 30 g of isopropanol with 0.5 g of activated carbon to obtain 12.7 g (90.6% yield) of yellow, needle-shaped solid this compound with a liquid phase purity of 99.9%.

Purification

Recrystallization is the primary method for purifying this compound. A common procedure involves dissolving the crude product in a minimal amount of hot solvent, such as isopropanol or a water-alcohol mixture, followed by the addition of activated carbon for decolorization. The hot solution is then filtered to remove insoluble impurities and the activated carbon. The filtrate is allowed to cool slowly, leading to the formation of pure crystals, which are then collected by filtration and dried.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its primary application is as an intermediate in the production of pharmaceuticals and agrochemicals.[1]

In the pharmaceutical industry, it is utilized in the development of:

In the agrochemical sector, it is a precursor for:

-

Herbicides [1]

-

Pesticides

The reactivity of the hydroxyl and nitro groups, along with the pyridine ring, allows for a wide range of chemical modifications, making it a versatile starting material for creating complex heterocyclic compounds with potential therapeutic or agricultural applications.[1]

Role in Signaling Pathways

Current scientific literature does not indicate a direct role for this compound in modulating specific signaling pathways. Its biological relevance stems from its function as a synthetic intermediate. The final, more complex molecules synthesized from this precursor are the ones that may interact with biological targets and signaling cascades. Therefore, the mechanism of action is dependent on the specific derivative being synthesized.[1]

Safety and Handling

This compound is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-2-methoxy-N,N-dimethylaniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Initial Clarification Regarding CAS Number: The topic of interest was specified as CAS number 5418-51-9. However, extensive database searches reveal that CAS number 5418-51-9 is assigned to the compound 2-Hydroxy-5-nitropyridine . The intended compound of interest, based on the provided topic name, is believed to be 5-bromo-2-methoxy-N,N-dimethylaniline (B1446572) , which is registered under CAS number 1369851-14-8 .[1] This guide will focus on the physicochemical properties of the latter compound.

Introduction

5-bromo-2-methoxy-N,N-dimethylaniline is a substituted aromatic amine.[1] Its structure, featuring a bromine atom, a methoxy (B1213986) group, and a dimethylamino group on a benzene (B151609) ring, makes it a compound of interest in medicinal chemistry and organic synthesis.[1] The interplay of these functional groups significantly influences its chemical reactivity, solubility, and potential biological activity.[1] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and a visual representation of its synthetic pathway.

Physicochemical Properties

The physicochemical data for 5-bromo-2-methoxy-N,N-dimethylaniline is primarily based on predicted values due to a lack of extensive experimental studies in publicly available literature. For comparative purposes, experimental data for the related primary amine, 5-bromo-2-methoxyaniline (B1307452), is also provided.

Table 1: Physicochemical Properties of 5-bromo-2-methoxy-N,N-dimethylaniline (CAS: 1369851-14-8)

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO | [1] |

| Molecular Weight | 230.1 g/mol | [1] |

| XlogP (Predicted) | 2.7 | [2] |

| Monoisotopic Mass | 229.01022 Da | [2] |

| Physical Description | Oily liquid (Predicted) | |

| Solubility | The combination of bromine and methoxy substituents is suggested to enhance its solubility and stability.[1] | [1] |

Table 2: Physicochemical Properties of 5-bromo-2-methoxyaniline (CAS: 6358-77-6) for Comparison

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [3][4] |

| Molecular Weight | 202.05 g/mol | |

| Melting Point | 92.5-101.5 °C | [3][4] |

| Physical Description | White to cream to pale brown or pale grey crystals or powder | [3][4] |

| Solubility | Slightly soluble in water. | [5] |

Experimental Protocols

3.1. Synthesis of 5-bromo-2-methoxy-N,N-dimethylaniline

The synthesis of 5-bromo-2-methoxy-N,N-dimethylaniline can be achieved through a multi-step process starting from 2-methoxyaniline.[1]

-

Step 1: Nitration of 2-methoxyaniline.

-

Protocol: To a cooled solution of 2-methoxyaniline in concentrated sulfuric acid, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature (typically 0-5 °C). The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated product, 5-nitro-2-methoxyaniline, is filtered, washed with water until neutral, and dried.

-

-

Step 2: Reduction of the Nitro Group.

-

Protocol: The synthesized 5-nitro-2-methoxyaniline is reduced to the corresponding amine. A common method involves using a metal catalyst such as tin or iron in the presence of a strong acid like hydrochloric acid. The nitro compound is added to a mixture of the metal and acid, and the reaction is heated. After the reaction is complete, the mixture is basified to precipitate the product, 5-amino-2-methoxyaniline, which is then extracted with an organic solvent, dried, and purified.

-

-

Step 3: Bromination of 5-amino-2-methoxyaniline.

-

Protocol: The amino group is first protected, for example, by acetylation with acetic anhydride. The resulting acetanilide (B955) is then brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. Following bromination, the protecting group is removed by hydrolysis to yield 5-bromo-2-methoxyaniline.

-

-

Step 4: N,N-dimethylation of 5-bromo-2-methoxyaniline.

-

Protocol: The primary amine, 5-bromo-2-methoxyaniline, is converted to the tertiary amine. This can be achieved by reacting the amine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium carbonate or potassium carbonate) and a suitable solvent. The reaction mixture is typically heated to drive the reaction to completion. The final product, 5-bromo-2-methoxy-N,N-dimethylaniline, is then isolated and purified, for example, by column chromatography.

-

3.2. Determination of Melting Point (for solid derivatives) or Boiling Point (for liquids)

-

Melting Point Protocol (Capillary Method):

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

-

-

Boiling Point Protocol (Distillation Method):

-

The liquid sample is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature at which the vapor and liquid are in equilibrium, as indicated by a stable temperature on the thermometer during distillation, is recorded as the boiling point.

-

3.3. Determination of Solubility

-

Protocol:

-

A known amount of the solute (e.g., 1 mg) is placed in a vial.

-

A known volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period.

-

The mixture is visually inspected for the dissolution of the solid. If dissolved, more solute is added until saturation is reached. If not, the mixture is filtered, and the concentration of the solute in the filtrate is determined using an analytical technique such as UV-Vis spectroscopy or HPLC.

-

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 5-bromo-2-methoxy-N,N-dimethylaniline.

Caption: Synthetic pathway for 5-bromo-2-methoxy-N,N-dimethylaniline.

References

- 1. Buy 5-bromo-2-methoxy-N,N-dimethylaniline | 1369851-14-8 [smolecule.com]

- 2. PubChemLite - 5-bromo-2-methoxy-n,n-dimethylaniline (C9H12BrNO) [pubchemlite.lcsb.uni.lu]

- 3. 5-Bromo-2-methoxyaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. B25693.14 [thermofisher.com]

- 5. 5-Bromo-2-methoxyaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-5-nitropyridine in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a summary of qualitative solubility information, detailed experimental protocols adapted from established methods for similar compounds, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (CAS Number: 5418-51-9) is a pyridine (B92270) derivative with the chemical formula C₅H₄N₂O₃. It presents as a light yellow to beige crystalline powder. Its structure, featuring both a hydroxyl group and a nitro group, makes it a compound of interest in various chemical syntheses, including as an intermediate in the development of pharmaceutical compounds. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes like recrystallization, and formulation development.

Solubility Profile

A thorough review of available literature and chemical databases indicates a significant gap in quantitative solubility data for this compound in common organic solvents. The existing information is primarily qualitative.

Qualitative Solubility Summary:

-

Water: Soluble in hot water; slightly soluble in cold water.[1][2]

-

Alkali Liquors: Soluble.[2]

-

Organic Solvents: Generally described as insoluble or slightly soluble in most common organic solvents.[3][4]

Quantitative Solubility Data:

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction) for this compound in various organic solvents at different temperatures is not publicly available. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Acetonitrile | ||||

| Tetrahydrofuran | ||||

| Other |

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a solid compound in an organic solvent. These are generalized procedures that can be readily adapted for this compound.

This gravimetric method is a reliable and widely used technique for determining solubility. It involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Vials with airtight screw caps

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a solvent-compatible membrane filter into a pre-weighed evaporation dish. This step removes any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

-

Gravimetric Determination:

-

Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). Ensure the oven is in a well-ventilated area or fume hood.

-

Continue drying until all the solvent has evaporated.

-

Transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on the analytical balance.

-

Repeat the drying and weighing cycles until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

For compounds with a suitable chromophore, UV-Vis spectrophotometry can be a rapid and sensitive method for determining solubility. This requires the initial generation of a standard calibration curve.

Materials:

-

All materials from the Isothermal Equilibrium Method.

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow step 1 from the Isothermal Equilibrium Method to prepare a saturated solution at the desired temperature.

-

-

Sample Collection and Analysis:

-

After equilibrium is reached and the solid has settled, withdraw a small aliquot of the supernatant.

-

Filter the aliquot through a membrane filter.

-

Dilute the filtered saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Isothermal Equilibrium (Shake-Flask) method for determining the solubility of this compound.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While there is a notable absence of quantitative solubility data for this compound in the public domain, this guide provides researchers with the necessary tools to generate this critical information. By employing standardized methods such as the isothermal equilibrium technique, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents. This data is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the formulation of new chemical entities. It is recommended that researchers undertaking these measurements contribute their findings to the scientific literature to fill the existing data gap.

References

Spectroscopic Profile of 2-Hydroxy-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 2-hydroxy-5-nitropyridine. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document includes a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Note: Specific experimental ¹H NMR data for this compound was not found in the provided search results. The table is presented as a template for expected data.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental ¹³C NMR data for this compound was not found in the provided search results. The table is presented as a template for expected data.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3000 | O-H and N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1650 | C=O stretching (from pyridone tautomer) |

| ~1600, ~1470 | Aromatic C=C and C=N stretching |

| ~1520, ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~1250 | C-O stretching |

| ~830 | C-N stretching |

Note: The IR data is based on typical values for similar compounds and the spectrum available in the NIST WebBook.[1] The broad peak in the high-frequency region is characteristic of the hydrogen-bonded O-H and N-H groups, indicative of the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 140 | Molecular ion [M]⁺ |

| 110 | [M - NO]⁺ |

| 94 | [M - NO₂]⁺ |

| 82 | [M - NO - CO]⁺ |

| 66 | [M - NO₂ - CO]⁺ |

Note: The mass spectrometry data is derived from the electron ionization (EI) spectrum available in the NIST WebBook.[1][2][3] The fragmentation pattern is consistent with the loss of the nitro group and subsequent fragmentation of the pyridine (B92270) ring.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may influence the chemical shifts, particularly of the labile OH/NH proton.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans compared to ¹H NMR.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

Data Acquisition (GC-MS with EI):

-

Gas Chromatography:

-

Injector Temperature: ~250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 40-200).

-

The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Tautomerism of 2-Hydroxy-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prototropic tautomerism of 2-hydroxy-5-nitropyridine is a critical aspect of its chemical behavior, influencing its structure, reactivity, and potential as a scaffold in medicinal chemistry. This molecule exists in a dynamic equilibrium between its enol (this compound) and keto (5-nitro-2-pyridone) forms. This technical guide provides a comprehensive overview of this tautomerism, consolidating data from spectroscopic and computational studies. It details the experimental protocols for characterization, presents quantitative data on the equilibrium, and visualizes the core concepts and analytical workflows, serving as an in-depth resource for researchers in organic chemistry and drug development.

Introduction: The Duality of 2-Hydroxypyridines

The tautomerism of 2-hydroxypyridine (B17775) and its derivatives is a classic example of lactam-lactim isomerism. The interconversion involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. The position of this equilibrium is highly sensitive to the electronic nature of substituents, solvent polarity, temperature, and physical state. For this compound, the presence of the strongly electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the heterocyclic ring and, consequently, the relative stability of the two tautomers. Understanding which tautomer predominates under various conditions is crucial for predicting molecular interactions, particularly hydrogen bonding patterns, which are fundamental in drug-receptor binding.

The Tautomeric Equilibrium

This compound exists as two primary tautomers: the aromatic enol form, This compound (HNP) , and the non-aromatic but highly conjugated keto form, 5-nitro-2-pyridone (NPO) . The equilibrium is a dynamic process, though in many conditions, one form is significantly more stable and therefore predominates.

Caption: Tautomeric equilibrium between the enol (lactim) and keto (lactam) forms.

Quantitative Analysis of Tautomeric Equilibrium

The relative stability of the HNP and NPO tautomers has been quantified through both computational and experimental methods. In the gas phase and solid state, the keto (NPO) form is thermodynamically favored.

Table 1: Relative Energies of Tautomers (Gas Phase)

Computational studies using Density Functional Theory (DFT) consistently show the keto tautomer to be more stable in the gas phase.[1][2]

| Computational Method | Basis Set | ΔE (Keto - Enol) (kcal/mol) | Favored Tautomer | Reference |

| B3LYP, ωB97XD, mPW1PW91 | 6-311++G(d,p) | -0.857 to -1.345 | Keto (NPO) | [1][3] |

ΔE represents the difference in electronic energy. A negative value indicates the keto form is more stable.

Table 2: Tautomeric Equilibrium in Various Solvents

UV/Vis spectroscopy is a powerful technique for quantifying the tautomeric ratio in different solvents by comparing the spectra of the compound of interest with its N-methyl (fixed keto) and O-methyl (fixed enol) analogs.[4][5] While the methodology is well-established for this compound, specific Keq values from key literature were not available in the initial search results. However, studies on substituted 2-hydroxypyridines generally show that polar solvents tend to favor the more polar keto (pyridone) form.[4]

| Solvent | Tautomeric Constant (KT = [Keto]/[Enol]) | Predominant Form |

| Dimethyl Sulfoxide (DMSO) | Predominantly Keto (qualitative NMR data)[1] | Keto (NPO) |

| Dichloromethane | Data Not Available | - |

| Methanol | Data Not Available | - |

| Carbon Tetrachloride | Data Not Available | - |

Experimental and Computational Protocols

A multi-faceted approach combining spectroscopy and computational chemistry is required for a thorough investigation of the tautomerism of this compound.

Caption: Workflow for the comprehensive study of tautomerism.

X-ray Crystallography

-

Objective: To unambiguously determine the molecular structure in the solid state.

-

Methodology: A single crystal of this compound is grown by slow evaporation from a suitable solvent. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. Studies have conclusively shown that the molecule crystallizes in the keto form, 5-nitro-2-pyridone.[4][5]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the predominant tautomeric form in solution and observe chemical exchange.

-

Methodology: ¹H, ¹³C, and ¹⁵N NMR spectra are recorded for this compound in a deuterated solvent (e.g., DMSO-d₆).[1] The chemical shifts and coupling constants are compared with those predicted for each tautomer by computational methods (e.g., GIAO-DFT). For this compound in DMSO, the experimental chemical shifts show a better correlation with the values calculated for the keto (NPO) tautomer, indicating it is the major species in this solvent.[1][3]

-

-

Vibrational Spectroscopy (IR and Raman)

-

Objective: To identify functional groups characteristic of each tautomer.

-

Methodology: Infrared and Raman spectra are recorded for the solid sample. The observed vibrational frequencies are assigned to specific normal modes. The presence of a C=O stretching frequency and the absence of a distinct O-H stretching band for the pyridinol form provide strong evidence for the predominance of the keto tautomer in the solid state.[1] These experimental frequencies are often compared with those calculated via DFT for confirmation.

-

-

UV/Vis Spectroscopy

-

Objective: To quantify the tautomeric equilibrium constant (KT) in various solvents.

-

Methodology: The UV/Vis absorption spectrum of this compound is recorded in the solvent of interest.[4] This spectrum represents the combined absorbance of both tautomers. To deconvolve the contributions, the spectra of two reference compounds, 2-methoxy-5-nitropyridine (B154726) (which is "fixed" in the enol-like form) and 1-methyl-5-nitro-2-pyridone (which is "fixed" in the keto form), are also recorded under the same conditions. The KT can then be calculated by solving a system of equations based on the Beer-Lambert law at specific wavelengths where the individual tautomers have distinct absorption maxima.[5]

-

Computational Chemistry

-

Objective: To calculate the relative thermodynamic stabilities of the tautomers and to predict spectroscopic properties to aid in experimental data interpretation.

-

Methodology: Quantum mechanical calculations are performed using Density Functional Theory (DFT).[1][3]

-

Geometry Optimization: The 3D structures of both the keto and enol tautomers are optimized to find their lowest energy conformations. Common functional/basis set combinations include B3LYP/6-311++G(d,p) and ωB97XD/6-311++G(d,p).

-

Energy Calculation: The single-point electronic energies of the optimized structures are calculated. The difference in energy (ΔE) provides an estimate of their relative stability. Zero-point vibrational energy (ZPVE) corrections are typically included for greater accuracy.

-

Solvent Effects: To model the tautomerism in solution, a continuum solvation model, such as the Polarization Continuum Model (PCM), is applied during the calculations.[1]

-

NMR/IR Prediction: NMR chemical shifts (using the GIAO method) and vibrational frequencies can be calculated for the optimized structures.[1] These predicted spectra are invaluable for assigning experimental signals to a specific tautomer.

-

Conclusion

The tautomeric equilibrium of this compound lies heavily in favor of the 5-nitro-2-pyridone (keto) form. This preference is confirmed in the solid state by X-ray crystallography and vibrational spectroscopy, in the gas phase by high-level DFT calculations, and in polar aprotic solvents like DMSO by NMR spectroscopy.[1][3][5] The stability of the keto form is attributed to the favorable energetics of the cyclic amide group and its greater polarity, which is stabilized by polar environments. For professionals in drug development, this finding is paramount; any molecular modeling, docking, or QSAR study must consider the pyridone structure as the biologically relevant tautomer to accurately predict its interactions and properties.

References

Navigating the Safe Handling of 2-Hydroxy-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Hydroxy-5-nitropyridine (CAS No. 5418-51-9). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this chemical intermediate. This document synthesizes critical data from safety data sheets and chemical literature to support professionals in research, development, and manufacturing.

Chemical and Physical Properties

This compound is an aromatic heterocyclic organic compound.[1] It presents as a light yellow to beige or brown crystalline powder at room temperature.[1][2][3] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 5418-51-9 | [2][4][5][6][7] |

| Molecular Formula | C₅H₄N₂O₃ | [1][2][7] |

| Molecular Weight | 140.10 g/mol | [2][7] |

| Appearance | Light yellow to beige/brown crystalline powder | [1][2][3] |

| Melting Point | 188-191 °C | [2][7] |

| Solubility | Soluble in hot water and alkali liquors; Insoluble in most common organic solvents. | [1][2][6] |

| Odor | Odorless | [1][8] |

| Vapor Pressure | Negligible | [9] |

| Stability | Stable under normal temperatures and pressures. | [1][4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the OSHA 29 CFR 1910.1200 standard.[4][5][9] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][2]

GHS Classification Summary

| Classification | Category | Reference |

| Skin Corrosion/Irritation | Category 2 | [1][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | [1][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [4][5] |

Hazard and Precautionary Statements

| Type | Code | Statement | Reference |

| Signal Word | - | Warning | [4][5] |

| Hazard Statement | H315 | Causes skin irritation. | [1][2] |

| Hazard Statement | H319 | Causes serious eye irritation. | [1][2] |

| Hazard Statement | H335 | May cause respiratory irritation. | [1][2] |

| Precautionary Statement | P261 | Avoid breathing dust. | [10] |

| Precautionary Statement | P264 | Wash skin thoroughly after handling. | [3][10] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][10] |

| Precautionary Statement | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][3][10] |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3][10] |

| Precautionary Statement | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][10] |

| Precautionary Statement | P405 | Store locked up. | [10] |

| Precautionary Statement | P501 | Dispose of contents/container to an authorized hazardous waste collection point. | [10] |

While no significant acute toxicological data has been identified in literature searches, nitroaromatic compounds are generally considered moderately toxic.[1][9] Accidental ingestion may be harmful, and the substance or its metabolites could potentially lead to methemoglobinemia, a condition that inhibits normal oxygen uptake by hemoglobin.[9]

Safe Handling and Storage Workflow

Proper handling and storage are paramount to ensuring safety. The following diagram illustrates the logical workflow for managing this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Recommended Handling Practices

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to prevent concentration in hollows and sumps.[4][9][10]

-

Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2][4][9]

-

Hygiene: Do not eat, drink, or smoke when using this product.[9][10] Wash hands and any exposed skin thoroughly with soap and water after handling.[4][9][10] Contaminated work clothes should be laundered separately before reuse.[9][10]

-

Container Management: Keep containers securely sealed when not in use.[9][10] Protect containers from physical damage.[9]

Storage Requirements

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[9][10][11]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[4][5][9]

-

The product should also be stored away from foodstuffs.[9][10]

Emergency Protocols and First Aid

Prompt and correct response to emergencies such as spills, exposure, or fire is critical.

First Aid Measures

The following table summarizes the recommended first aid procedures for exposure to this compound.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell or if irritation persists. | [4][5][11] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs or persists. | [4][5][11] |

| Eye Contact | Rinse cautiously and immediately with plenty of fresh, running water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][5][9][11] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and then provide liquid slowly. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [4][5][9][11] |

Accidental Release Measures (Spills)

The response to a spill depends on its scale. For any spill, ensure adequate ventilation and wear appropriate PPE.

Minor Spill Protocol:

-

Control Ignition: Remove all sources of ignition.[9]

-

Containment: Use dry clean-up procedures and avoid generating dust.[9][10]

-

Collection: Sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[4][5][10]

-

Decontamination: After material pickup is complete, wash the spill area with soap and water.[12]

Major Spill Protocol:

-

Notify: Alert emergency responders and inform them of the location and nature of the hazard.[9][10]

-

Secure Area: Control personal contact by wearing appropriate protective clothing and prevent the spillage from entering drains or water courses.[9][10]

-

Cleanup: Cleanup should only be performed by trained personnel using established procedures.[12][13][14][15] Recover product wherever possible.[9][10]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, foam, carbon dioxide (CO₂), or water spray.[4][5][9]

-

Hazards: The compound is a combustible solid but propagates flame with difficulty.[9] Combustion may produce poisonous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4][9] Avoid contamination with oxidizing agents as ignition may result.[9]

-

Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][5][10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent exposure.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [4][5][9] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing (lab coat, overalls) to prevent skin exposure. | [4][5][9] |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations to a low level, a NIOSH-approved N95 dust mask or higher-level respirator may be necessary. | [9] |

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[4][5]

-

Chemical Stability: The product is considered stable under recommended storage conditions.[4][5][9]

-

Conditions to Avoid: Incompatible products and excess heat.[4]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[4][5][9]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4][9]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[4] Waste generators must consult regulations to ensure complete and accurate classification.[4]

By adhering to the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risk and ensuring a secure working environment.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 5418-51-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 5418-51-9 [chemicalbook.com]

- 7. 2-羟基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pipzine-chem.com [pipzine-chem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

The Synthesis of 2-Hydroxy-5-nitropyridine: An In-depth Technical Guide

An Overview of a Key Chemical Intermediate

2-Hydroxy-5-nitropyridine is a pivotal chemical intermediate, instrumental in the synthesis of a variety of pharmaceutical and agrochemical compounds. This pale yellow crystalline solid, first reported in the mid-20th century, has garnered significant interest from researchers and drug development professionals due to its versatile reactivity. This guide provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, complete with detailed experimental protocols and a comparative analysis of key synthetic routes.

Historical Context and Discovery

The first synthesis of this compound is noted to have occurred in the mid-20th century during broader investigations into functionalized pyridine (B92270) derivatives.[1] While a single individual is not widely credited with its initial isolation, the development of synthetic routes was a crucial step in enabling the exploration of its utility as a building block in organic chemistry. Early methods for its preparation laid the groundwork for the more refined and efficient processes used in industrial applications today.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prominent of these include the direct nitration of 2-hydroxypyridine (B17775) and a multi-step process commencing with the nitration of 2-aminopyridine (B139424), followed by hydrolysis. More recent innovations have introduced one-pot syntheses and alternative routes from non-pyridine precursors, offering advantages in terms of efficiency and waste reduction.

Method 1: Nitration of 2-Hydroxypyridine

A common and direct approach involves the controlled nitration of 2-hydroxypyridine. This electrophilic aromatic substitution reaction typically utilizes dilute nitric acid under mild thermal conditions to favor mononitration at the 5-position.[1] The hydroxyl group at the 2-position directs the incoming nitro group to the 5-position.

Experimental Protocol:

-

Dissolution: 2-Hydroxypyridine is dissolved in a suitable solvent, often a strong acid like sulfuric acid, to facilitate the reaction.

-

Nitrating Agent Addition: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a controlled temperature, generally between 40–60 °C.[1]

-

Reaction: The reaction mixture is stirred for a specified period to ensure complete nitration.

-

Quenching and Isolation: The reaction is quenched by pouring the mixture over ice, leading to the precipitation of the product.

-

Purification: The crude this compound is then collected by filtration, washed, and purified, typically by recrystallization.

Method 2: Two-Step Synthesis from 2-Aminopyridine

A widely used industrial method involves a two-step process starting from 2-aminopyridine. The first step is the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine (B18323), which is then hydrolyzed to the final product.

Experimental Protocol:

Step 1: Nitration of 2-Aminopyridine

-

Reaction Setup: Concentrated sulfuric acid is added to a reaction vessel and maintained at 50 °C.[2]

-

Addition of Reactant: 2-Aminopyridine is added to the sulfuric acid.[2]

-

Nitration: Fuming nitric acid is added while maintaining the temperature at 50 °C. The reaction is allowed to proceed for 2 hours at 45 °C, followed by stirring for 4 hours at room temperature.[2]

-

Work-up: The reaction mixture is poured into crushed ice to reduce the temperature to below 5 °C. The pH is then adjusted to 6 with ammonia (B1221849) water.[2]

-

Isolation and Purification: The resulting 2-amino-5-nitropyridine is filtered, dried, and recrystallized from water.[2]

Step 2: Hydrolysis of 2-Amino-5-nitropyridine

-

Reaction Mixture: A mixture of 2-amino-5-nitropyridine (500 g, 3.6 mol) and 2000 ml of 10% sodium hydroxide (B78521) solution is prepared.[3]

-

Reflux: The mixture is refluxed at approximately 102 °C for 10 hours.[3]

-

Filtration and Neutralization: After cooling, the mixture is filtered. The filter cake is dissolved in water and neutralized with hydrochloric acid.[3]

-

Isolation: The precipitated this compound is filtered and dried.[3]

Method 3: One-Pot Synthesis from 2-Aminopyridine

A more recent and efficient approach is a one-pot synthesis that combines nitration and diazotization reactions, avoiding the isolation of the intermediate 2-amino-5-nitropyridine.

Experimental Protocol:

-

Nitration: 2-Aminopyridine (100.0 kg) is added in batches to concentrated sulfuric acid (1 ton) while controlling the temperature between 10-20 °C. Concentrated nitric acid (92.8 kg) is then added, and the mixture is heated to 45-50 °C and reacted for 4-5 hours.

-

Quenching and Diazotization: The reaction solution is slowly added to 1 ton of ice water, maintaining a temperature of 0-10 °C. An aqueous solution of sodium nitrite (B80452) (110.1 kg) is then added dropwise.

-

pH Adjustment and Isolation: Ammonia water (600 kg) is added to adjust the acid concentration of the reaction solution to 25-30%. The product is then isolated by centrifugation and dried.

Method 4: Synthesis from 2-Halogenated Acrylate and Nitromethane (B149229)

An alternative route that avoids the direct nitration of the pyridine ring starts with more readily available acyclic precursors.

Experimental Protocol:

-

Reaction Mixture: In a four-neck flask, nitromethane (6.5 g, 0.11 mol), ethyl 2-chloroacrylate (B1238316) (13.5 g, 0.1 mol), and DBN (0.5 g) are combined.

-

First Condensation: The mixture is stirred at 60-65 °C for 4 hours.

-

Second Condensation: Triethyl orthoformate (26.5 g, 0.18 mol) and cuprous chloride (2.0 g) are added, and the mixture is stirred at 95-100 °C for 3 hours.

-

Cyclization: After cooling to 50 °C, 10% ammonia (40.0 g), ethanol (B145695) (20 g), and ammonium (B1175870) chloride (3.0 g) are added. The mixture is stirred at 60-65 °C for 4 hours.

-

Isolation and Purification: After cooling to 20 °C, the mixture is filtered. The filter cake is recrystallized from isopropanol (B130326) (30 g) with activated carbon (0.5 g) to yield the product.

Comparative Data of Synthesis Methods

| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Method 2 | 2-Amino-5-nitropyridine | 10% NaOH | ~102 | 10 hours | 60 | [3] |

| Method 3 | 2-Aminopyridine | H₂SO₄, HNO₃, NaNO₂ | 0-50 | 4-5 hours (nitration) | 56.7 | |

| Method 4 | Ethyl 2-chloroacrylate, Nitromethane | DBN, Triethyl orthoformate, NH₃ | 40-100 | ~11 hours | 89.9 |

Synthesis Workflows and Mechanisms

The following diagrams illustrate the key synthesis workflows for this compound.

Caption: Workflow for the two-step synthesis from 2-aminopyridine.

Caption: One-pot synthesis workflow from 2-aminopyridine.

Caption: Synthesis workflow from acyclic precursors.

Conclusion

The synthesis of this compound has evolved from its initial discovery in the mid-20th century to a series of well-established and optimized industrial processes. The choice of synthetic route depends on factors such as starting material availability, desired scale, and environmental considerations. The traditional two-step method from 2-aminopyridine remains a common approach, while newer one-pot methods and syntheses from acyclic precursors offer increased efficiency and sustainability. This guide provides researchers and professionals in drug development with a solid foundation for understanding and applying the synthesis of this important chemical intermediate.

References

- 1. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Arthur Binz Ursprung und Entwickelung der chemis (Gebundene Ausgabe) (US IMPORT) | eBay [ebay.pl]

The Enigma of Hydroxynitropyridines in Nature: A Technical Guide to Their Complex Congeners

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

While simple hydroxynitropyridine scaffolds are pivotal synthetic intermediates in the pharmaceutical and agrochemical industries, a comprehensive review of natural product literature and databases reveals no evidence of their natural occurrence. The inherent reactivity of the nitro group and the biosynthetic pathways favored in nature appear to preclude the formation of these simple structures. However, the pyridine (B92270) ring system is a common motif in a diverse array of complex, naturally occurring alkaloids with significant biological activities. This technical guide, therefore, pivots to explore the natural occurrence, biosynthesis, and biological significance of these more intricate pyridine derivatives, specifically focusing on sesquiterpene pyridine alkaloids from Tripterygium wilfordii, and naphthyridine alkaloids such as canthin-6-ones and aaptamines, which represent the true engagement of the pyridine scaffold in nature's pharmacopeia.

Naturally Occurring Pyridine Alkaloids: A Focus on Complex Structures

Contrary to their synthetic utility, simple hydroxynitropyridines have not been isolated from natural sources. The focus for researchers interested in naturally derived, biologically active pyridine compounds should therefore be on more complex alkaloid families.

Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii

The roots of Tripterygium wilfordii, the "Thunder God Vine," are a rich source of highly oxygenated sesquiterpene pyridine alkaloids (SPAs). These compounds are characterized by a macrocyclic structure formed from a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety. They exhibit potent immunosuppressive and anti-inflammatory properties.[1][2]

Naphthyridine Alkaloids

Naphthyridines are a class of alkaloids containing a fused system of two pyridine rings.[3] They are found in a variety of terrestrial plants and marine organisms.[3][4]

-

Canthin-6-ones: This subclass of β-carboline alkaloids is primarily isolated from plants in the Rutaceae and Simaroubaceae families.[4] They are known for a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.[4][5]

-

Aaptamines: These benzo[de][1][6]-naphthyridine alkaloids are isolated from marine sponges of the genus Aaptos.[7][8] Aaptamines have garnered significant interest for their anticancer, antimicrobial, and antioxidant properties.[7]

Quantitative Data on Bioactivity

The following tables summarize key quantitative data related to the biological activity of these naturally occurring complex pyridine alkaloids.

Table 1: Immunosuppressive and Anti-inflammatory Activity of Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii

| Compound/Extract | Assay | Target/Cell Line | IC50 Value | Reference |

| Total Alkaloids (TA) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc | 7.25 µg/mL | [1][9] |

| Wilfordatine E | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc | 8.75 µM | [10] |

| Tripfordine A | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc | 0.74 µM | [1][10] |

| Wilforine | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc | 15.66 µM | [1][10] |

| Tripterygiumine S | Nitric Oxide Inhibition | LPS-induced RAW264.7 | 23.80 µM | [10] |

| 9′-O-acetyl-7-deacetoxy-7-oxowilfortrine | Nitric Oxide Inhibition | LPS-induced RAW264.7 | 2.59 µM | [10] |

| Wilfordatine L | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc | 1.64 µM | [10] |

Table 2: Anticancer and Antimicrobial Activity of Naphthyridine Alkaloids

| Compound | Activity | Cell Line/Organism | IC50 / MIC Value | Reference |

| Aaptamine (B1664758) | Anticancer | Human Tumor Cell Lines | ~10-150 µM | [8] |

| 9-Demethyl(oxy)aaptamine | Anticancer | Human Tumor Cell Lines | 10-70 µM | [8] |

| Isoaaptamine | Anticancer | Human Tumor Cell Lines | 10-70 µM | [8] |

| Canthin-6-one | Antibacterial | Mycobacterium spp. | 8–82 µg/mL | [4] |

| Canthin-6-one | Antibacterial | Staphylococcus aureus (MRSA) | 8–64 µg/mL | [4] |

| 1-Methoxycanthin-6-one | Antiviral | HIV | EC50: 0.26 µg/mL | [11] |

| Bisleuconothine A | Anticancer | SW480 Colon Cancer Cells | IC50: 2.74 µM | [3] |

| Bisleuconothine A | Anticancer | HCT116 Colon Cancer Cells | IC50: 3.18 µM | [3] |

Experimental Protocols

Extraction and Isolation of Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii[12][13]

-

Plant Material Preparation: The roots of T. wilfordii (50 kg) are powdered.

-

Solvent Extraction: The powdered material is extracted with 95% ethanol (B145695) (3 x 250 L) for 2 hours each under reflux. The ethanol extracts are combined and concentrated under reduced pressure to yield a residue.

-

Liquid-Liquid Partitioning: The residue is suspended in water and partitioned with chloroform (B151607) (CHCl3).

-

Acid-Base Extraction: The CHCl3-soluble fraction is dissolved in ethyl acetate (B1210297) and partitioned three times with a 5% HCl aqueous solution. The acidic aqueous layer is collected, and the pH is adjusted to 8-9 with ammonium (B1175870) hydroxide (B78521) to precipitate the total alkaloids.

-

Chromatographic Purification: The crude total alkaloid extract is subjected to column chromatography on a neutral alumina (B75360) column, eluting with ethyl acetate. Further separation is achieved by reversed-phase chromatography on an ODS column with a methanol-water gradient, followed by preparative HPLC to yield pure compounds.

General Protocol for Alkaloid Extraction[14][15]

-

Maceration: Powdered plant material is soaked in a solvent (e.g., ethanol, methanol, or acidified water) at room temperature for a period of hours to days.

-

Reflux Extraction: The plant material is boiled in a solvent under a condenser to enhance extraction efficiency.

-

Ultrasonic-Assisted Extraction (UAE): The plant material in a solvent is subjected to ultrasonic irradiation to disrupt cell walls and improve extraction.

-

Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and plant material, accelerating the extraction process.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate basic alkaloids from other metabolites. The extract is dissolved in an acidic solution to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified, and the free alkaloids are extracted with an organic solvent.

Visualization of Pathways and Workflows

Biosynthetic Pathways

The biosynthesis of many complex pyridine alkaloids originates from amino acid precursors. For example, nicotinic acid, a simple pyridine derivative, serves as a key building block.[12][13]

Caption: Generalized biosynthetic origin of complex pyridine alkaloids.

A more detailed, though still putative, pathway has been proposed for aaptamine biosynthesis in marine sponges.

Caption: Proposed biosynthetic pathway of aaptamine.[14]

Experimental Workflow

The general workflow for the isolation and characterization of naturally occurring pyridine alkaloids follows a multi-step process.

Caption: General experimental workflow for alkaloid isolation.

Signaling Pathways

The biological activities of these complex pyridine alkaloids are often mediated through their interaction with key cellular signaling pathways.

Caption: Signaling pathways modulated by complex pyridine alkaloids.[1][3][7]

Conclusion and Future Directions

The investigation into the natural occurrence of hydroxynitropyridines reveals a compelling divergence between synthetic chemistry and natural product biosynthesis. While simple hydroxynitropyridines are absent in nature, the pyridine core is a fundamental structural motif in a wide array of complex and biologically potent alkaloids. For researchers in drug discovery and natural product chemistry, the focus should remain on these intricate molecules. Future research should aim to fully elucidate the biosynthetic pathways of these compounds, which could enable their biotechnological production. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of new therapeutic agents based on these natural pyridine scaffolds.

References

- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-5-nitropyridine from 2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxy-5-nitropyridine, a significant intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes commencing from 2-aminopyridine (B139424) are presented: a one-pot synthesis and a two-step synthesis. This guide includes comprehensive procedural details, quantitative data, and visual diagrams of the reaction pathways and workflows to ensure reproducibility and aid in laboratory execution. This compound is a key precursor for various bioactive molecules, making its efficient synthesis crucial for drug development and manufacturing.[1]

Introduction

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds and agrochemicals.[1] Its downstream applications include the production of antimalarial drugs and fungicides.[1] The synthesis of this compound from the readily available starting material, 2-aminopyridine, is a common industrial process. This document outlines two effective methods for this conversion.

The primary transformation involves two key chemical reactions: the nitration of the pyridine (B92270) ring and the conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis reaction. The choice between a one-pot or a two-step process often depends on the desired scale, purity requirements, and available equipment.

Synthetic Routes

Two principal methods for the synthesis of this compound from 2-aminopyridine are detailed below.

Route 1: One-Pot Synthesis

This method involves the nitration of 2-aminopyridine followed by an in-situ diazotization and hydrolysis of the resulting 2-amino-5-nitropyridine (B18323) intermediate without its isolation. This approach can be more time and resource-efficient.[2]

Route 2: Two-Step Synthesis

This route involves the initial synthesis and isolation of 2-amino-5-nitropyridine through the nitration of 2-aminopyridine.[3] The isolated intermediate is then subjected to hydrolysis to yield the final product, this compound.[4] This method allows for the purification of the intermediate, which can lead to a purer final product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reagent Quantities and Ratios for One-Pot Synthesis [2]

| Reagent | Molar Ratio (relative to 2-aminopyridine) | Mass Ratio (relative to 2-aminopyridine) |

| Concentrated Sulfuric Acid | - | 8:1 to 10:1 |

| Concentrated Nitric Acid | 0.9:1 to 1.0:1 | - |

| Sodium Nitrite (B80452) | 1.5:1 to 1.7:1 | - |

Table 2: Reaction Conditions and Yields

| Parameter | One-Pot Synthesis[2] | Two-Step Synthesis (Hydrolysis Step)[4] |